N-(2-methoxyphenyl)-1-methyl-1H-indole-4-carboxamide
Description
Properties
Molecular Formula |
C17H16N2O2 |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-1-methylindole-4-carboxamide |
InChI |
InChI=1S/C17H16N2O2/c1-19-11-10-12-13(6-5-8-15(12)19)17(20)18-14-7-3-4-9-16(14)21-2/h3-11H,1-2H3,(H,18,20) |
InChI Key |
AVWNJYKVDYGARJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)NC3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-1-methyl-1H-indole-4-carboxamide typically involves the reaction of 2-methoxyaniline with 1-methylindole-4-carboxylic acid. The reaction is carried out under acidic or basic conditions, often using catalysts to enhance the reaction rate and yield. Common solvents used in the synthesis include acetonitrile and dichloromethane. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-1-methyl-1H-indole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is frequently used for reduction reactions.
Substitution: Halogenating agents like bromine or chlorine, and alkylating agents such as methyl iodide, are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Halogenated or alkylated derivatives
Scientific Research Applications
Biological Activities
Research indicates that N-(2-methoxyphenyl)-1-methyl-1H-indole-4-carboxamide exhibits several promising biological activities:
Antimicrobial Activity
Preliminary studies have suggested that this compound may exhibit antimicrobial properties, particularly against resistant strains of bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be ≤ 0.25 µg/mL, indicating potent activity against methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Potential
Indole derivatives, including this compound, have been studied for their potential anticancer effects. Mechanisms of action may include the induction of apoptosis in cancer cells or inhibition of tumor growth. In vitro studies have shown that it can induce apoptosis in various cancer cell lines .
Neuroprotective Effects
Some studies have indicated that indole derivatives can protect neuronal cells from degeneration, suggesting a potential role in treating neurodegenerative diseases. The modifications in the indole structure are believed to enhance protective effects against oxidative stress .
Antimicrobial Screening
In a study focused on discovering new antimicrobials, this compound was evaluated alongside other indole derivatives. It demonstrated significant activity against MRSA, highlighting its potential as a lead compound for further development .
Cytotoxicity Assessment
A cytotoxicity evaluation on human embryonic kidney cells (HEK293) revealed that while some compounds showed cytotoxic effects, this compound maintained low toxicity levels at tested concentrations. This suggests it could be a safer option for therapeutic applications .
Neuroprotective Studies
Research into the neuroprotective properties of indole-based compounds indicated that structural modifications could enhance protective effects against neurodegeneration. This underscores the importance of optimizing the chemical structure for developing effective neuroprotective agents .
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of Staphylococcus aureus (MIC ≤ 0.25 µg/mL) | |
| Anticancer | Induces apoptosis in various cancer cell lines | |
| Neuroprotective | Protects neuronal cells from oxidative stress |
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-1-methyl-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in the death of cancer cells or microorganisms. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(4-Methoxyphenyl)-1-Methyl-1H-Indole-2-Carboxamide
- Structural Difference : The methoxy group is at the 4-position of the phenyl ring, and the carboxamide is at the indole 2-position (vs. 4-position in the target compound).
- Physicochemical Properties: Molecular Weight: 280.32 g/mol; LogP: 3.51 (indicative of moderate lipophilicity) .
N-(4-Benzoylphenyl)-5-Fluoro-1H-Indole-2-Carboxamide
- Structural Difference : Contains a 5-fluoroindole core and a benzoyl-substituted phenyl ring.
- Synthesis : Achieved via sodium ethoxide-mediated coupling (37.5% yield) .
- Key Data :
Substituent Effects on Bioactivity and Stability
Anti-Leishmania Activity of N-(2-Methoxyphenyl)-1-Methyl-1H-Benzimidazol-2-Amine
- Core Difference : Benzimidazole replaces indole.
- Activity : Demonstrates potent anti-parasitic effects, attributed to the planar benzimidazole ring and methoxy-phenyl interaction with target enzymes .
- Implication : The indole-4-carboxamide’s activity may differ due to reduced planarity compared to benzimidazole derivatives.
N-(2-(4-Chlorophenoxy)Acetamido)Phenyl-1H-Indole-2-Carboxamide
- Structural Difference: Features a 4-chlorophenoxy acetamido side chain.
- Synthesis : TBTU-mediated coupling in DCM, yielding a crystalline solid with confirmed X-ray structure .
- Chlorine Effect : The electron-withdrawing Cl substituent may enhance binding to hydrophobic pockets, unlike the electron-donating methoxy group in the target compound .
Metabolism of 2-Methoxyphenyl Derivatives
- Risk : Hydroxylamine metabolites are associated with toxicity, a concern shared by structurally related compounds .
Data Tables
Table 1. Physicochemical Properties of Selected Indole Carboxamides
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | LogP |
|---|---|---|---|---|
| N-(2-Methoxyphenyl)-1-Methyl-1H-Indole-4-Carboxamide* | C₁₇H₁₆N₂O₃ | 296.32 | N/A | ~3.5† |
| N-(4-Methoxyphenyl)-1-Methyl-1H-Indole-2-Carboxamide | C₁₇H₁₆N₂O₂ | 280.32 | N/A | 3.51 |
| N-(4-Benzoylphenyl)-5-Fluoro-1H-Indole-2-Carboxamide | C₂₂H₁₅FN₂O₂ | 358.37 | 249–250 | N/A |
*Hypothetical data for the target compound inferred from analogs. †Estimated based on structural similarity .
Biological Activity
N-(2-methoxyphenyl)-1-methyl-1H-indole-4-carboxamide is a compound that has garnered attention due to its diverse biological activities, particularly in pharmacological contexts. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C19H20N2O2, with a molecular weight of 308.4 g/mol. The structure features an indole moiety linked to a carboxamide group and a methoxyphenyl substituent. The indole framework is known for its significant biological properties, and modifications to this structure can enhance specific activities.
Biological Activity Overview
This compound exhibits notable biological activities, particularly in the following areas:
- Receptor Interactions : The compound has been studied for its binding affinity to various receptors, including cannabinoid receptors. Structure-activity relationship studies indicate that modifications can significantly affect potency and selectivity towards these targets .
- Enzyme Inhibition : Research has shown that derivatives of indole carboxamides can inhibit specific enzymes, which is crucial for therapeutic applications. For instance, some studies highlight the potential of related compounds as α-glucosidase inhibitors .
Structure-Activity Relationship (SAR)
The SAR of this compound reveals how structural variations influence its biological activity:
| Compound Name | Structural Variation | Unique Features |
|---|---|---|
| N-(2-methoxyphenyl)-1H-indole-3-carboxamide | Carboxamide at 3-position | Different biological activity profile |
| N-(2-methoxyphenyl)-1-methyl-1H-indole-2-carboxamide | Carboxamide at 2-position | Positional isomer with distinct properties |
| N-(2-methoxyphenyl)-1H-indole-5-carboxamide | Carboxamide at 5-position | Variations in receptor binding affinities |
This table illustrates how the position of the carboxamide group can lead to different biological profiles, emphasizing the importance of structural modifications in drug design.
Pharmacological Applications
This compound has potential applications in various therapeutic areas:
- Pain Management : Due to its interaction with cannabinoid receptors, this compound may exhibit analgesic properties.
- Neuroprotection : The indole structure is often associated with neuroprotective effects, making it a candidate for further exploration in neurodegenerative diseases.
Case Studies and Research Findings
Recent studies have demonstrated the efficacy of this compound and its derivatives in various assays:
- Inhibition Studies : In vitro assays have shown that certain derivatives possess strong inhibitory activity against α-glucosidase, outperforming standard inhibitors like acarbose . For example, one derivative demonstrated a competitive inhibition mechanism with a significant binding affinity.
- Molecular Docking : Molecular docking studies have provided insights into how these compounds interact with target enzymes and receptors. For instance, favorable binding energies were observed for specific derivatives when docked to the active sites of α-glucosidase and cannabinoid receptors .
- Anticancer Activity : Some related indole compounds have shown promising anticancer properties by disrupting microtubule dynamics and inducing apoptosis in cancer cell lines. These findings suggest that similar mechanisms may be explored for this compound .
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for N-(2-methoxyphenyl)-1-methyl-1H-indole-4-carboxamide?
Methodological Answer: The synthesis involves multi-step condensation reactions. A common approach includes:
- Step 1: Coupling of 1-methyl-1H-indole-4-carboxylic acid with 2-methoxyaniline using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry DCM at 0–5°C .
- Step 2: Monitoring reaction progress via TLC (hexane:ethyl acetate, 9:3 v/v) and purification via column chromatography .
- Critical Parameters:
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in DMSO-d₆ to confirm substituent positions (e.g., methoxy group at C2 of phenyl and methyl at N1 of indole) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to validate molecular weight (C₁₉H₁₈N₂O₂, calc. 306.1368) .
- X-ray Crystallography: For absolute configuration determination if single crystals are obtained .
- Purity Assessment: HPLC with UV detection (λ = 254 nm) to ensure >95% purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported CYP enzyme roles in the metabolism of this compound?
Methodological Answer: Conflicting data on CYP isoform specificity (e.g., CYP1A vs. CYP2E1 involvement) require:
- Isoform-Selective Inhibition: Use chemical inhibitors (e.g., α-naphthoflavone for CYP1A, diethyldithiocarbamate for CYP2E1) in hepatic microsomal incubations .
- Recombinant CYP Systems: Incubate the compound with individual CYP isoforms (e.g., CYP1A2, CYP2E1) to isolate metabolic contributions .
- Metabolite Profiling: LC-MS/MS to quantify intermediates like o-anisidine and o-aminophenol under varying conditions (Table 1) .
Table 1: CYP Enzyme Induction Effects on Metabolite Formation
Q. What experimental strategies validate the carcinogenic potential of this compound’s metabolites?
Methodological Answer:
- DNA Adduct Analysis: Use ³²P-postlabeling to detect covalent DNA adducts formed by reactive metabolites (e.g., N-(2-methoxyphenyl)hydroxylamine) in vitro and in vivo .
- Comet Assay: Quantify DNA strand breaks in HepG2 cells treated with microsomal metabolites .
- Enzyme Knockdown Models: CRISPR/Cas9-mediated CYP1A2 knockout in cell lines to assess dependency on specific metabolic pathways .
Q. How can structural analogs inform SAR studies for improving target selectivity?
Methodological Answer:
- Analog Synthesis: Replace the methoxyphenyl group with halogenated (e.g., 4-chlorophenyl) or alkylated (e.g., 4-ethylphenyl) variants to modulate lipophilicity .
- Binding Assays: Surface plasmon resonance (SPR) to measure affinity for serotonin receptors (e.g., 5-HT₁ₐ) or kinases .
- Computational Docking: Molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with target proteins like CYP enzymes .
Key Methodological Recommendations
- Contradiction Mitigation: Replicate studies across species (rat vs. rabbit microsomes) to address interspecies variability in metabolism .
- Data Reproducibility: Use standardized protocols for microsomal incubations (e.g., NADPH concentration, pH 7.4) .
- Advanced Characterization: Combine cryo-EM and NMR to study dynamic interactions with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
